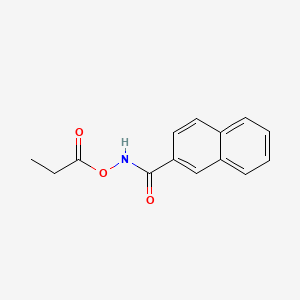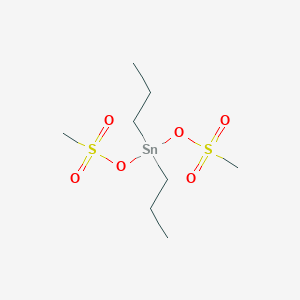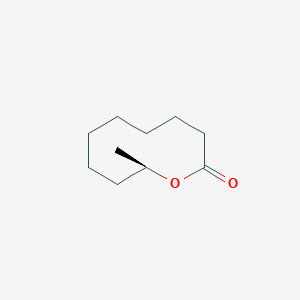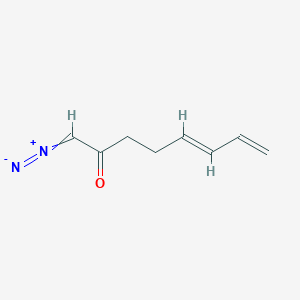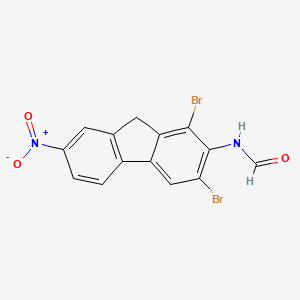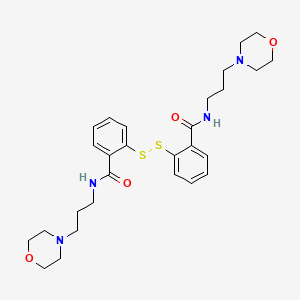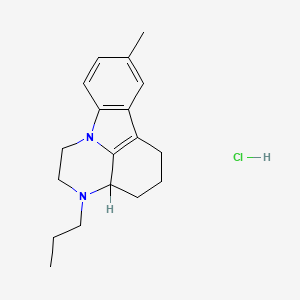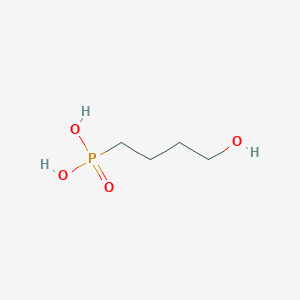
(4-Hydroxybutyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxybutyl)phosphonic acid is an organophosphorus compound with the molecular formula C4H11O4P. It features a phosphonic acid group bonded to a four-carbon chain with a hydroxyl group at the terminal carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxybutyl)phosphonic acid typically involves the reaction of 4-hydroxybutyl alcohol with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (4-Hydroxybutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxobutylphosphonic acid or 4-carboxybutylphosphonic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxybutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential use in bone targeting and as a pro-drug.
Mecanismo De Acción
The mechanism of action of (4-Hydroxybutyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic the phosphate moiety, allowing it to interact with enzymes and receptors involved in various biological processes. This interaction can lead to the modulation of enzyme activity, signaling pathways, and other cellular functions .
Comparación Con Compuestos Similares
- (4-Hydroxyphenyl)phosphonic acid
- (4-Hydroxybenzyl)phosphonic acid
- (4-Hydroxybutyl)phosphonate
Comparison: (4-Hydroxybutyl)phosphonic acid is unique due to its specific structural features, such as the four-carbon chain and terminal hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, (4-Hydroxyphenyl)phosphonic acid has a phenyl group instead of a butyl chain, leading to different reactivity and applications .
Propiedades
Número CAS |
74536-47-3 |
|---|---|
Fórmula molecular |
C4H11O4P |
Peso molecular |
154.10 g/mol |
Nombre IUPAC |
4-hydroxybutylphosphonic acid |
InChI |
InChI=1S/C4H11O4P/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H2,6,7,8) |
Clave InChI |
HQYIECBWMWWCCP-UHFFFAOYSA-N |
SMILES canónico |
C(CCP(=O)(O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
![Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14450526.png)
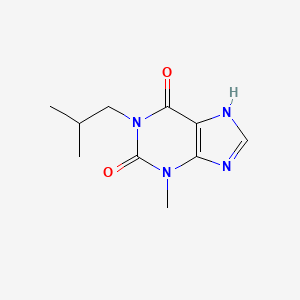


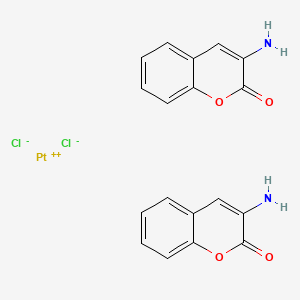
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
